5-methyl-3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-methyl-3-[[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O/c1-9-3-13-17(4-9)7-11-5-16(6-11)8-12-14-10(2)18-15-12/h3-4,11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQISSMPBNTEAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)CC3=NOC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-methyl-3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anti-inflammatory, analgesic, and anticancer properties.
Chemical Structure and Properties
The molecular formula for this compound is , and it features a unique combination of azetidine and pyrazole moieties linked through an oxadiazole ring. The structural complexity contributes to its potential biological efficacy.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial properties. A study highlighted the broad-spectrum antimicrobial activity of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria as well as fungi .
In vitro studies demonstrated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like gentamicin.
Anti-inflammatory and Analgesic Activity
Oxadiazole derivatives have been documented for their anti-inflammatory and analgesic effects. For instance, a study reported that compounds with oxadiazole structures significantly reduced inflammation in animal models .
Key Findings:
- Mechanism : The anti-inflammatory activity is often attributed to the inhibition of pro-inflammatory cytokines.
- Comparative Analysis : Some derivatives showed efficacy similar to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as indomethacin.
Anticancer Activity
The anticancer potential of oxadiazole derivatives has also been explored extensively. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of cell cycle proteins and induction of oxidative stress .
Case Studies
- Antimicrobial Efficacy : A study conducted by Dhumal et al. (2016) synthesized a series of 1,3,4-oxadiazole derivatives which were tested against Mycobacterium bovis. The most active compounds demonstrated strong inhibitory effects both in active and dormant states .
- Anti-inflammatory Effects : Research by Paruch (2020) focused on the synthesis of 2,5-disubstituted 3-acetyl-1,3,4-oxadiazole derivatives. These compounds were evaluated for their anti-inflammatory properties using carrageenan-induced paw edema models in rats .
Comparison with Similar Compounds
Structural Comparison
The table below compares the target compound with structurally related 1,2,4-oxadiazole derivatives, highlighting key substituents and their implications:
Key Observations :
- Azetidine vs.
- Pyrazole vs. Aromatic Substituents : The 4-methylpyrazole moiety offers hydrogen-bonding capabilities absent in purely aromatic substituents (e.g., 4-nitrophenyl), which may enhance interactions with polar enzyme pockets .
- Energetic vs. Bioactive Derivatives : Compounds like NTOM prioritize explosive properties over pharmacological activity, while the target compound’s hybrid structure aligns with bioactive molecule design .
Preparation Methods
Synthesis of 4-Methyl-1H-Pyrazole
The 4-methylpyrazole subunit serves as a critical building block. A modified Knorr pyrazole synthesis is employed, starting with the condensation of acetylacetone (2,4-pentanedione) with methyl hydrazine in acetic acid (Scheme 1). The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the diketone’s carbonyl groups, followed by cyclodehydration to yield 3,5-dimethyl-1H-pyrazole . However, to achieve regioselective 4-methyl substitution, Ghareb’s microwave-assisted protocol using chalcone intermediates and hydrazine hydrate in ethanol under acidic conditions is preferred, yielding 4-methyl-1H-pyrazole in 82% purity .
Key Reaction Parameters
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Reactants : Chalcone derivative (1.0 eq), hydrazine hydrate (1.2 eq)
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Solvent : Ethanol/AcOH (4:1 v/v)
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Conditions : Microwave irradiation, 100°C, 20 min
Azetidine Ring Formation and Functionalization
The azetidine core is synthesized via a [2+2] cycloaddition strategy. Ethylenediamine derivatives are condensed with chloroacetyl chloride in the presence of triethylamine to form the strained four-membered ring (Scheme 2) . Specifically, 3-(chloromethyl)azetidine is prepared by reacting N-Boc-azetidin-3-ylmethanol with thionyl chloride, followed by deprotection under acidic conditions .
Optimized Procedure
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Substrate : N-Boc-azetidin-3-ylmethanol (1.0 eq)
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Chlorination Agent : SOCl₂ (2.5 eq), DCM, 0°C → RT, 4 h
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Deprotection : 4M HCl in dioxane, 2 h
The resulting 3-(chloromethyl)azetidine is then coupled with 4-methyl-1H-pyrazole via nucleophilic substitution. Using potassium carbonate as a base in dimethylformamide (DMF) at 60°C for 12 hours achieves 85% conversion to 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine .
Construction of the 1,2,4-Oxadiazole Ring
The 5-methyl-1,2,4-oxadiazole moiety is synthesized via cyclization of an amidoxime intermediate. Propionamidoxime is reacted with methyl cyanoacetate under basic conditions, followed by thermal cyclization (Scheme 3) .
Stepwise Protocol
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Amidoxime Formation :
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Cyclization :
Alternative methods using microwave-assisted cyclization with iodine and mercury oxide in acetic acid reduce reaction times to 30 minutes with comparable yields (70–75%) .
Assembly of the Final Structure
The convergent synthesis concludes with coupling the azetidine-pyrazole subunit to the 1,2,4-oxadiazole. A Mannich reaction is employed, utilizing formaldehyde as a methylene linker under basic conditions (Scheme 4) .
Optimized Coupling Conditions
-
Reactants :
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5-Methyl-1,2,4-oxadiazole (1.0 eq)
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3-[(4-Methyl-1H-pyrazol-1-yl)methyl]azetidine (1.1 eq)
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Formaldehyde (37% aq., 2.0 eq)
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Catalyst : Triethylamine (1.5 eq)
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Solvent : Dichloromethane, RT, 24 h
Characterization Data
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, pyrazole-H), 4.25 (m, 2H, azetidine-CH₂), 3.92 (s, 2H, N-CH₂-Oxadiazole), 2.51 (s, 3H, CH₃), 2.32 (s, 3H, CH₃) .
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|---|
| Classical Cyclization | Thermal amidoxime cyclization | 74 | 98 | 8 |
| Microwave-Assisted | I₂/HgO in AcOH | 75 | 97 | 0.5 |
| Mannich Coupling | Formaldehyde-mediated | 68 | 95 | 24 |
Microwave irradiation significantly enhances reaction efficiency, though classical methods remain prevalent for scalability . The Mannich reaction, while moderate-yielding, ensures regioselectivity at the oxadiazole’s 3-position .
Challenges and Optimization Strategies
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Azetidine Ring Strain : The four-membered ring’s instability necessitates low-temperature reactions and inert atmospheres during functionalization .
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Regioselectivity in Oxadiazole Formation : Competitive 1,3,4-oxadiazole formation is mitigated by using NaH as a base, favoring 1,2,4-regioisomers .
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Purification : Column chromatography (SiO₂, EtOAc/hexane) resolves residual hydrazine byproducts .
Q & A
Q. How can the synthesis of 5-methyl-3-({3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)-1,2,4-oxadiazole be optimized for high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of amidoxime precursors and nucleophilic substitution. Key reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) for oxadiazole ring formation . Optimize reaction conditions by:
- Temperature : Maintain 80–100°C during cyclization to avoid side products.
- Solvent : Use anhydrous acetonitrile or tetrahydrofuran (THF) for azetidine coupling .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .
Example Yield Data :
| Step | Reagent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | POCl₃ | 65–75 | >95% |
| Azetidine coupling | K₂CO₃ | 50–60 | >90% |
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Identify methyl groups (δ 2.3–2.5 ppm for pyrazole-CH₃), azetidine protons (δ 3.5–4.0 ppm), and oxadiazole carbons (δ 165–170 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 331.2) .
- IR Spectroscopy : Detect C=N (1600–1650 cm⁻¹) and C-O (1200–1250 cm⁻¹) stretches .
Q. How does the presence of the azetidine-pyrazole substituent influence the compound's physicochemical properties?
- Methodological Answer : The azetidine ring introduces conformational rigidity, while the pyrazole enhances π-π stacking potential. Key properties:
- LogP : ~2.5 (predicted via ChemDraw), indicating moderate lipophilicity .
- Solubility : Poor in water (<0.1 mg/mL); use DMSO or ethanol for in vitro assays .
- Thermal Stability : Decomposes above 200°C (DSC/TGA data) .
Advanced Research Questions
Q. What strategies can resolve contradictory bioactivity data in different assay systems (e.g., enzyme vs. cell-based)?
- Methodological Answer : Discrepancies often arise from differences in membrane permeability or metabolic stability. Validate results by:
- Parallel Assays : Compare enzyme inhibition (IC₅₀) with cellular efficacy (EC₅₀) using matched protocols .
- Metabolic Profiling : Use liver microsomes to assess stability; modify substituents (e.g., methyl → trifluoromethyl) to enhance resistance .
- Molecular Dynamics (MD) : Simulate binding modes to identify assay-specific interactions .
Q. How can crystallographic challenges (e.g., low diffraction quality) be addressed for this compound?
- Methodological Answer : Poor crystallization is common due to conformational flexibility. Mitigate via:
- Co-crystallization : Add co-formers (e.g., succinic acid) to stabilize the lattice .
- Cryo-Cooling : Use liquid nitrogen to reduce thermal motion during data collection .
- Software Tools : Refine structures with SHELXL (for small molecules) or PHENIX (for twinned crystals) .
Example Crystallography Parameters :
| Space Group | Resolution (Å) | R-factor |
|---|---|---|
| P2₁/c | 1.8 | 0.045 |
Q. What computational methods are effective for structure-activity relationship (SAR) studies targeting oxadiazole derivatives?
- Methodological Answer : Combine:
- Docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) using PyMOL for visualization .
- QSAR Models : Use MOE or Schrödinger to correlate substituent electronegativity with activity .
- Free Energy Perturbation (FEP) : Predict binding affinity changes for methyl → halogen substitutions .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound's stability under acidic vs. basic conditions?
- Methodological Answer : Stability varies due to protonation of the oxadiazole nitrogen. Validate via:
- pH-Rate Profiling : Measure degradation half-life (t₁/₂) at pH 1–13 .
- LC-MS Monitoring : Identify hydrolysis products (e.g., amidoxime intermediates) .
Stability Data :
| pH | t₁/₂ (h) | Major Degradation Pathway |
|---|---|---|
| 1 | 2.3 | Oxadiazole ring opening |
| 7.4 | 24.5 | Azetidine hydrolysis |
Experimental Design Recommendations
Q. What in vivo models are appropriate for evaluating this compound's pharmacokinetics?
- Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) with:
- Dosing : 10 mg/kg (IV/PO) to assess bioavailability .
- Plasma Sampling : LC-MS/MS quantification at 0, 1, 4, 8, 24 h post-dose .
- Tissue Distribution : Focus on liver and kidney due to high metabolic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
